(S)-2-N-Cbz-Amino-pentane-1,5-diol
Description
Overview of Chiral Building Blocks and Scaffolds in Modern Organic Synthesis
Chiral building blocks are enantiomerically pure molecules that serve as starting materials or key intermediates in the synthesis of complex target molecules. researchgate.net These synthons, often derived from naturally abundant sources like amino acids or carbohydrates (the "chiral pool"), introduce one or more stereocenters into a synthetic sequence, thereby simplifying the challenge of controlling stereochemistry in subsequent steps. uni.lu The use of these scaffolds is a foundational strategy in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles. researchgate.net
The Foundational Role of Chiral Amino Diols as Versatile Synthons and Ligand Precursors
Among the diverse array of chiral building blocks, chiral amino diols are a particularly important class. These molecules contain at least one amine and two hydroxyl functional groups, with one or more stereocenters. The 1,2- and 1,3-amino diol motifs are prevalent structural features in a vast number of biologically active natural products and pharmaceutical agents, including antibiotics and antiviral compounds. chemicalbook.combldpharm.com Their utility stems from their multifunctional nature, which allows for selective chemical transformations and the introduction of multiple points of diversity. Furthermore, the amino and hydroxyl groups are excellent coordinating moieties, making chiral amino diols highly effective as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. 3wpharm.com
The Stereochemical Importance and Structural Features of (S)-2-N-Cbz-Amino-pentane-1,5-diol
This compound, also known by its IUPAC name benzyl (B1604629) (S)-1,5-dihydroxypentan-2-ylcarbamate, is a structurally significant chiral building block. smolecule.com Its value is rooted in its specific stereochemistry and the strategic placement of its functional groups.
The "(S)" designation indicates a specific absolute configuration at the C2 carbon, the single chiral center of the molecule. This stereocenter is typically derived from the naturally occurring amino acid, L-glutamic acid. The synthesis from this precursor establishes the (S)-configuration, making it a readily accessible, enantiopure compound. google.commdpi.com
The molecule possesses three key functional groups:
A primary hydroxyl group at the C5 position.
A primary hydroxyl group at the C1 position.
An amine at the C2 position, protected by a carboxybenzyl (Cbz or Z) group.
The presence of two primary hydroxyl groups offers sites for further chemical modification. The Cbz protecting group on the nitrogen atom is crucial; it deactivates the nucleophilicity of the amine, preventing it from interfering in reactions targeting the hydroxyl groups. The Cbz group is known for its stability under a range of conditions but can be readily removed via catalytic hydrogenation, a mild deprotection method that often preserves other functional groups. organic-chemistry.org This orthogonal stability allows for a planned sequence of reactions, making it a highly versatile intermediate for creating more complex structures. smolecule.com
| Property | Data |
| Compound Name | This compound |
| Alternate Name | Benzyl (S)-1,5-dihydroxypentan-2-ylcarbamate |
| CAS Number | 478646-26-3 |
| Molecular Formula | C₁₃H₁₉NO₄ |
| Molecular Weight | 253.29 g/mol |
| Appearance | White Solid (typical) |
| Chirality | (S) at C2 |
| Key Functional Groups | Carbamate (B1207046) (Cbz-protected amine), Primary Alcohol (x2) |
Historical Context and Current Academic Research Trajectories for N-Protected Chiral Amino Diols
The use of protecting groups is a central concept in multi-step organic synthesis. The carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the first and remains one of the most important protecting groups for amines, particularly in peptide synthesis. researchgate.net Its development was a landmark achievement, enabling the controlled, stepwise assembly of amino acids into peptides. sigmaaldrich.com
The application of this protection strategy naturally extended from amino acids to amino alcohols. N-protected amino alcohols became recognized as versatile building blocks for a wide range of complex molecules, including HIV protease inhibitors. sigmaaldrich.com The research trajectory for N-protected chiral amino diols, like the title compound, follows this path. Initially valued as intermediates derived from the chiral pool, current research focuses on their application in several key areas:
Synthesis of Complex Natural Products: These building blocks provide a chiral core that can be elaborated into complex molecular architectures.
Development of Novel Chiral Ligands: The diol and amine functionalities can be modified to create novel ligands for asymmetric catalysis, where the ligand's stereochemistry directs the outcome of the reaction.
Peptidomimetic and Bioisostere Synthesis: The carbamate linkage in the Cbz group can act as a more stable substitute for a peptide bond, making these compounds useful in designing molecules that mimic peptides but have improved metabolic stability. smolecule.com
Scope and Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is warranted by its position as a highly functionalized and stereochemically defined building block. The rationale for its comprehensive study is multi-faceted:
Chiral Pool Accessibility: Its efficient synthesis from L-glutamic acid makes it an economically viable and readily available source of (S)-chirality. mdpi.com
Synthetic Versatility: The molecule contains three distinct points for chemical modification. The two primary hydroxyls can be differentiated, and the amine can be revealed at a desired stage, allowing for the creation of a diverse library of complex molecules from a single starting material.
Predictable Stereocontrol: By starting with a pure enantiomer, the stereochemical outcome of subsequent reactions can be more easily predicted and controlled, which is a primary goal of asymmetric synthesis.
Scaffold for Biologically Active Molecules: The underlying 2-amino-pentane-1,5-diol structure is related to motifs found in various biologically active compounds. For instance, derivatives of glutamic acid and glutamine are actively studied as potential therapeutics. This makes the title compound a valuable starting point for medicinal chemistry programs.
In essence, this compound represents a convergence of key principles in modern organic synthesis: the use of the chiral pool, strategic functional group protection, and the construction of molecular complexity from versatile building blocks. Its study provides insights not only into its own applications but also into the broader strategies of asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUZQBHASYEAL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427448 | |
| Record name | (S)-2-N-Cbz-Amino-pentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-26-3 | |
| Record name | (S)-2-N-Cbz-Amino-pentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 N Cbz Amino Pentane 1,5 Diol
Established Pathways for Stereoselective Chemical Synthesis
The chemical synthesis of chiral amino diols like (S)-2-N-Cbz-Amino-pentane-1,5-diol relies on precise control of stereochemistry. Several established pathways have been developed to achieve high enantiomeric purity.
Chiral Pool Approaches and Derivation from Natural or Readily Available Stereogenic Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common choice for this approach. For instance, L-lysine can be a precursor for chiral amino alcohols through enzymatic cascade reactions involving C-H oxidation and decarboxylation. jove.com This strategy leverages the inherent chirality of the starting material to produce the desired stereoisomer of the target molecule. The use of natural precursors provides an economical and efficient route to complex chiral molecules.
Asymmetric Reduction Strategies of Ketone Precursors to Chiral Diols
Asymmetric reduction of prochiral ketones is a powerful method for creating chiral alcohols and diols. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For example, the reduction of a ketone precursor using a stoichiometric amount of a chiral borane (B79455) reagent can produce a chiral alcohol with high enantioselectivity. mdpi.com Another approach involves the asymmetric reduction of chiral keto alcohols using chiral oxazaborolidine reagents to obtain chiral 1,3-diols with high enantiomeric purity. acs.org
A common strategy involves the reduction of β-hydroxy-N-sulfinyl imine intermediates. The choice of reducing agent dictates the diastereoselectivity of the final 1,3-amino alcohol.
| Precursor Type | Reducing Agent | Typical Product Stereochemistry |
| β-Hydroxy Sulfinyl Imine | Catecholborane | syn-1,3-Amino Alcohol |
| β-Hydroxy Sulfinyl Imine | Lithium triethylborohydride (LiBHEt₃) | anti-1,3-Amino Alcohol |
This table illustrates how different reducing agents can lead to different diastereomers from a common precursor.
Enantioselective Aminohydroxylation and Related Diastereoselective Reactions
Enantioselective aminohydroxylation introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. This method is highly effective for the synthesis of vicinal amino alcohols. acs.org The Sharpless asymmetric aminohydroxylation, using a chiral ligand, an osmium catalyst, and a nitrogen source, is a well-known example of this type of reaction.
Diastereoselective reactions are also crucial for synthesizing chiral diols. For instance, a one-pot double allylboration reaction can produce 1,5-diols with high diastereoselectivity by coupling two different aldehydes with a chiral allylborane reagent. nih.gov The stereochemical outcome is controlled by the geometry of the allylborane and the nature of an auxiliary group. Furthermore, the synthesis of chiral β-amino acid derivatives can be achieved through a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov A stereoselective aminohydroxylation process starting from allylic carbamates, often catalyzed by potassium osmate, is another effective strategy. beilstein-journals.org
Enzymatic Synthesis and Biocatalytic Routes to Chiral Amino Diols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes operate under mild conditions and can provide excellent chemo-, regio-, and stereoselectivity. acs.org
The synthesis of chiral amines and amino alcohols can be achieved using various enzymes, including transaminases, oxidases, and dehydrogenases. nih.gov For example, engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with high conversion and enantiomeric excess. acs.org One notable application of this is the preparation of a key intermediate for the antituberculosis drug ethambutol. acs.org
Enzymatic cascade reactions are particularly efficient. A three-component strategy combining an aldolase-catalyzed reaction with a reductive amination catalyzed by an imine reductase (IRED) can produce amino-diols and amino-polyols from simple starting materials. acs.org Similarly, a cascade involving a dioxygenase for C-H oxidation followed by a decarboxylase can convert L-lysine into chiral amino alcohols. jove.com
Strategies for N-Protection, Specifically Cbz-Protection, and Subsequent Deprotection for Amine Reactivity
Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions of the amino group. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines. total-synthesis.com
Protection: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions (Schotten-Baumann conditions). total-synthesis.com This forms a stable carbamate (B1207046).
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). total-synthesis.com This method is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide. Other deprotection methods exist for substrates sensitive to hydrogenation. For instance, aluminum chloride in a fluorinated solvent can effectively remove the Cbz group at room temperature. organic-chemistry.org An enzymatic approach using a Cbz-deprotecting enzyme from Sphingomonas paucimobilis has also been developed for mild deprotection. google.com
| Deprotection Method | Reagents | Key Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high yield |
| Lewis Acid | AlCl₃, HFIP | Mild, good functional group tolerance |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for sensitive substrates |
| Enzymatic Deprotection | Cbz-deprotecting enzyme | Very mild conditions |
This table summarizes common deprotection methods for the Cbz group, highlighting their respective advantages. total-synthesis.comorganic-chemistry.orggoogle.com
The Cbz group is orthogonal to several other common protecting groups like Boc, Fmoc, and Trt, meaning it can be selectively removed without affecting them. total-synthesis.com However, care must be taken with acid-labile groups, as some loss of the Cbz group can occur under acidic conditions used to remove groups like Boc. iris-biotech.de
Optimization of Reaction Conditions and Yields for Academic and Preparative Scale Research
Optimizing reaction conditions is crucial for transitioning a synthetic route from a small academic scale to a larger preparative scale. This involves maximizing yield, minimizing byproducts, and ensuring the process is cost-effective and scalable.
For instance, in the synthesis of N-substituted fagomine (B1671860) derivatives, the transformation of a lactone intermediate to a 1,5-diol was achieved with a high yield of 93-95%. In biocatalytic processes, optimization can involve increasing the substrate concentration to improve the space-time yield. For example, in the enzymatic reduction of a ketone, process improvements at the preparative scale led to an increase in substrate input and a space-time yield of 260 g/L/day. mdpi.com
For academic research, high diastereoselectivity is often a key optimization goal. In the development of a [3 + 2] annulation reaction, excellent yields and diastereoselectivities (up to 98% yield and >20:1 d.r.) were achieved by using DABCO as a catalyst. The ability of such reactions to tolerate various solvents, including water, also contributes to their practicality on a larger scale.
Green Chemistry Approaches and Sustainable Synthetic Considerations in Chiral Diol Production
The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries has spurred the development of sustainable and green synthetic methodologies. The production of complex chiral molecules, such as this compound, traditionally relies on multi-step syntheses that may involve hazardous reagents, significant waste generation, and high energy consumption. Green chemistry principles offer a framework to mitigate these issues by focusing on resource efficiency, waste minimization, and the use of environmentally benign substances. Key strategies in the sustainable production of chiral diols include the application of biocatalysis, the development of atom-economical catalytic reactions, and the use of alternative green solvents.
Biocatalysis in Chiral Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, significantly reducing energy demands and the need for volatile organic solvents. mdpi.comrsc.org Their high chemo-, regio-, and enantioselectivity allows for the precise synthesis of chiral molecules, minimizing the formation of byproducts and simplifying purification processes. rsc.orgnih.gov
In the context of chiral diol and amino alcohol synthesis, several enzymatic strategies are prominent:
Enzymatic Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases can reduce prochiral ketones or keto-alcohols to the corresponding chiral alcohols and diols with high enantiomeric excess. This method is widely used for producing chiral alcohol intermediates for pharmaceuticals. nih.gov
Transamination: Transaminases (TAs) can synthesize chiral amines from prochiral ketones through the transfer of an amino group from a donor molecule. This biocatalytic route is valued for its high efficiency and selectivity. mdpi.com
Reductive Amination: Amine dehydrogenases (AmDHs) offer a direct route to chiral amines by catalyzing the reductive amination of ketones, using ammonia (B1221849) as the amine source. mdpi.com This approach is particularly atom-economical.
Chemoenzymatic Reactions: Combining chemical and enzymatic steps in a one-pot synthesis can create highly efficient and sustainable processes. For instance, an enzymatic aldol (B89426) reaction can be followed by a chemical reduction to produce chiral 1,3-diols, leveraging the strengths of both catalytic domains. nih.gov
Table 1: Overview of Biocatalytic Approaches for Chiral Moiety Synthesis
| Biocatalytic Strategy | Enzyme Class | Target Moiety | Key Advantages |
| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases | Chiral Alcohols, Diols | High enantioselectivity, mild reaction conditions. rsc.orgnih.gov |
| Asymmetric Transamination | Transaminases (TAs) | Chiral Amines | High efficiency, excellent enantiocontrol. mdpi.com |
| Reductive Amination | Amine Dehydrogenases (AmDHs) | Chiral Amines | High atom economy, uses simple ammonia source. mdpi.com |
| Kinetic Resolution | Lipases, Proteases | Chiral Alcohols, Amines | Separation of racemic mixtures. |
Atom Economy and Catalytic Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. jocpr.com
Asymmetric hydrogenation is a prime example of an atom-economical process for producing chiral compounds. nih.gov This method involves the addition of a hydrogen molecule across a double bond (e.g., in an imine or ketone) using a chiral catalyst, with all atoms from the reactants being incorporated into the product. acs.org Transition metal complexes, particularly those with iridium or rhodium, featuring chiral ligands have demonstrated high activity and enantioselectivity in the synthesis of chiral amines. nih.gov Similarly, catalytic reduction of keto-alcohols is a key step in producing chiral diols with high enantiomeric purity. acs.org The development of efficient catalysts, including organocatalysts, is crucial for achieving these transformations under mild and environmentally friendly conditions. acs.orgwordpress.com
Table 2: Comparison of Atom-Economical Catalytic Methods
| Reaction Type | Catalyst Type | Key Features | Atom Economy |
| Asymmetric Hydrogenation | Transition Metal Complexes (Ir, Rh) with Chiral Ligands | Direct, efficient route to chiral amines from imines. nih.govacs.org | Excellent (approaching 100%) |
| Asymmetric Aldol Reaction | Proline-derived Organocatalysts | Forms C-C bonds to create chiral keto-alcohols. acs.org | High |
| Asymmetric Ring Opening | (salen)Cr(III) Complexes | Desymmetrization of meso-epoxides to form chiral building blocks. nih.gov | High |
| Catalytic Reduction | CBS–oxazaborolidine Complexes | Asymmetric reduction of ketones to chiral alcohols. acs.org | Excellent (approaching 100%) |
Green Solvents and Alternative Reaction Media
A significant portion of the environmental impact of chemical synthesis comes from the use of traditional volatile organic solvents (VOCs), which are often toxic, flammable, and difficult to dispose of. neuroquantology.com Green chemistry promotes the use of safer, more sustainable alternatives. ijcps.org
Water: As the ultimate green solvent, water is non-toxic, non-flammable, and readily available. While the low solubility of many organic substrates can be a challenge, techniques like micellar catalysis, where surfactants form nanoparticles to create a pseudo-organic phase, enable a wide range of reactions in water. greentech.fr
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. mdpi.com Its properties can be tuned by adjusting temperature and pressure, and it is easily removed from the product mixture, simplifying downstream processing. ijcps.org
Bio-based Solvents: Solvents derived from renewable resources, such as dimethyl carbonate (DMC), are gaining traction. DMC is considered a green solvent due to its low toxicity and biodegradability. ijcps.orgmdpi.com
The choice of solvent can also influence reaction outcomes, and the use of green solvents is a critical consideration in designing sustainable synthetic routes for chiral diols and other fine chemicals. neuroquantology.commdpi.com
Table 3: Properties of Selected Green Solvents
| Solvent | Source | Key Properties | Application Examples |
| Water (H₂O) | Abundant Natural Resource | Non-toxic, non-flammable, high specific heat. rsc.org | Micellar catalysis, enzymatic reactions. greentech.fr |
| Supercritical CO₂ (scCO₂) | Industrial Byproduct | Non-toxic, easily separable, tunable properties. ijcps.org | Chiral chromatography, extractions. mdpi.com |
| Dimethyl Carbonate (DMC) | Carbonylation of Methanol | Biodegradable, low toxicity, high boiling point. ijcps.orgmdpi.com | Chiral chromatography, methylation reactions. ijcps.orgmdpi.com |
Advanced Spectroscopic and Analytical Characterization for Research on S 2 N Cbz Amino Pentane 1,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of organic molecules. For (S)-2-N-Cbz-Amino-pentane-1,5-diol, ¹H and ¹³C NMR provide initial structural confirmation, while more advanced 2D NMR techniques are employed to establish connectivity and stereochemistry.
A hypothetical set of NMR data for this compound is presented below, based on the analysis of similar structures. redalyc.orgspectrabase.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.35 (m, 5H) | Ar-H (Cbz) | 156.5 | C=O (Cbz) |
| 5.10 (s, 2H) | -CH₂-Ph (Cbz) | 136.7 | Ar-C (Cbz, quat.) |
| 5.05 (br d, 1H) | -NH- | 128.5, 128.1, 127.9 | Ar-CH (Cbz) |
| 3.80 (m, 1H) | H-2 | 67.0 | -CH₂-Ph (Cbz) |
| 3.65 (t, 2H) | H-5 | 62.5 | C-5 |
| 3.55 (m, 2H) | H-1 | 60.8 | C-1 |
| 2.50 (br s, 2H) | -OH x 2 | 53.0 | C-2 |
| 1.50-1.70 (m, 4H) | H-3, H-4 | 30.1 | C-3 |
| 28.5 | C-4 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the covalent framework of the molecule. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-2 and the protons on C-1 and C-3. It would also confirm the coupling between the adjacent methylene (B1212753) groups H-3, H-4, and H-5, establishing the pentane (B18724) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon atom to its attached proton(s). For instance, the carbon signal at ~53.0 ppm would correlate with the proton signal at ~3.80 ppm, confirming the C-2/H-2 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule. Key HMBC correlations would include:
The NH proton to the Cbz carbonyl carbon (C=O), C-2, and the Cbz benzylic carbon (-CH₂-Ph).
The benzylic protons of the Cbz group (-CH₂-Ph) to the Cbz carbonyl carbon and the aromatic carbons.
H-1 protons to C-2 and C-3.
H-5 protons to C-4 and C-3.
These correlations, taken together, provide unequivocal evidence for the connectivity of this compound.
While standard NMR confirms connectivity, determining stereochemistry often requires derivatization with a chiral agent. A common method involves converting the diol into diastereomeric esters, for example, by reacting it with the (R)- and (S)-enantiomers of α-methoxy-α-phenylacetic acid (MPA). nih.govacs.orgresearchgate.net The resulting bis-MPA esters will have distinct NMR spectra. By comparing the chemical shifts of the protons near the chiral center in the two diastereomeric derivatives (the ΔδRS method), the relative and sometimes absolute stereochemistry can be deduced. nih.govacs.orgresearchgate.net For a 1,5-diol, analysis of the chemical shift differences of the protons at C-1, C-2, and C-5 in the two diastereomers allows for the assignment of the relative configuration. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information on both absolute and relative stereochemistry. beilstein-journals.orgnih.gov
For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. The resulting crystallographic data would confirm the (S)-configuration at the C-2 chiral center by allowing for the assignment based on the Cahn-Ingold-Prelog priority rules. The analysis would also reveal the preferred conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which stabilize the crystal lattice. nih.gov
Chiral Chromatography Methods for Enantiomeric Purity Determination
Assessing the enantiomeric purity is critical to ensure that the compound consists of a single enantiomer. Chiral chromatography is the primary technique used for this purpose. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-Cbz protected amino diols, polysaccharide-based CSPs are often effective. The enantiomeric excess (% ee) can be accurately quantified by integrating the peak areas of the two enantiomers.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane / Isopropanol gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the Cbz group) |
| Column Temperature | 25 °C |
Gas Chromatography (GC) can also be used for enantiomeric separation, but it requires the analyte to be volatile and thermally stable. sigmaaldrich.com Due to the two hydroxyl groups and the N-H group, this compound is not sufficiently volatile for direct GC analysis.
Therefore, a derivatization step is necessary to block the polar functional groups. The hydroxyl groups can be converted to less polar esters (e.g., acetates) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers) using reagents like acetic anhydride (B1165640) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), respectively. sigmaaldrich.com The resulting volatile derivative can then be analyzed on a GC equipped with a chiral capillary column. The two enantiomers will exhibit different retention times, allowing for their separation and quantification. cat-online.com
Table 3: Potential Chiral GC Method Following Derivatization
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Chiral capillary column (e.g., Chiraldex G-TA) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
| Detector | Flame Ionization Detector (FID) |
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools for the unambiguous confirmation of the molecular structure of this compound and for elucidating its fragmentation pathways.
Molecular Structure Confirmation:
Electrospray ionization (ESI) is the preferred method for analyzing polar, non-volatile compounds like this compound. In positive-ion mode ESI-MS, the compound is expected to readily form protonated molecules, [M+H]⁺, and may also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would provide a highly accurate mass measurement of these ions, allowing for the determination of the elemental composition and confirming the molecular formula, C₁₃H₁₉NO₄.
Predicted Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ would induce fragmentation, providing valuable structural information. The fragmentation of this compound is anticipated to be directed by its key functional groups: the N-benzyloxycarbonyl (Cbz) group, the secondary amine, and the two primary hydroxyl groups.
The most prominent fragmentation pathways for N-Cbz protected amino compounds typically involve the Cbz group itself. The cleavage of the benzyl-oxygen bond is a common fragmentation route, leading to the loss of a benzyl (B1604629) radical (C₇H₇•) or a toluene (B28343) molecule (C₇H₈). Another characteristic fragmentation is the loss of the entire benzyloxycarbonyl group.
The presence of hydroxyl groups facilitates dehydration reactions, resulting in the loss of one or two molecules of water (H₂O). Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom of the amino group or the oxygen atoms of the hydroxyl groups, is also a highly probable fragmentation pathway.
Based on these principles, a predicted fragmentation pattern for this compound in positive-ion ESI-MS/MS is proposed. The following data table outlines the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 236.1230 | H₂O | Dehydration from the protonated molecule |
| 218.1125 | 2x H₂O | Sequential dehydration from the protonated molecule |
| 162.0811 | C₇H₇• (benzyl radical) | Cleavage of the benzyl-oxygen bond |
| 144.0706 | C₇H₇• + H₂O | Cleavage of the benzyl-oxygen bond and dehydration |
| 108.0444 | C₇H₈ (toluene) + CO₂ | Loss of toluene and carbon dioxide from the Cbz group |
| 91.0542 | C₈H₈O₂ (from Cbz group) | Loss of the major part of the Cbz group |
This table represents predicted data based on established fragmentation patterns of similar compounds and should be confirmed by experimental data.
Further detailed analysis using techniques like collision-induced dissociation (CID) at varying collision energies would provide more in-depth information about the fragmentation cascade and help to confirm the proposed fragmentation pathways. While no specific experimental data is currently published, the application of these advanced mass spectrometry techniques would undoubtedly provide a comprehensive structural characterization of this compound.
Applications of S 2 N Cbz Amino Pentane 1,5 Diol in Asymmetric Organic Synthesis
Utilization as a Chiral Auxiliary in Enantioselective Transformations
In asymmetric synthesis, a chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org The inherent chirality of the auxiliary physically blocks one face of the reactive molecule, forcing an incoming reagent to attack from the less sterically hindered direction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
While specific examples detailing the use of (S)-2-N-Cbz-amino-pentane-1,5-diol itself as a chiral auxiliary are not prevalent in dedicated studies, its structural motifs are analogous to widely used auxiliaries. For instance, chiral 1,2-amino alcohols are the foundation for Evans oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of aldol (B89426), alkylation, and cycloaddition reactions. wikipedia.orgthieme-connect.com The synthesis of these auxiliaries involves the cyclization of an amino alcohol. mdpi.com Similarly, the amino alcohol functionality within this compound could be attached to a carboxylic acid to form an amide. The resulting structure, similar to pseudoephedrine amides, can control the facial selectivity of enolate reactions, where the substituent on the chiral center directs the approach of electrophiles. wikipedia.org The stereochemical outcome is dictated by the formation of a rigid chelate involving the amide and the hydroxyl group, which forces the substituent on the auxiliary to orient itself to block one face of the enolate. wikipedia.org This strategy allows for the creation of new stereocenters with a high degree of predictability. thieme-connect.com
Precursor for Chiral Ligands and Organocatalysts in Asymmetric Catalysis
The true value of this compound often lies in its role as a precursor for the synthesis of chiral ligands and organocatalysts. The combination of nitrogen and oxygen donor atoms allows it to be fashioned into ligands that can coordinate with metal centers or act as metal-free organocatalysts.
The design of effective chiral ligands and catalysts follows several key principles aimed at creating a well-defined and predictable three-dimensional environment around a reactive center. nih.govpnas.org
Rigidity and Symmetry: Many successful "privileged ligands" possess a rigid scaffold and C2 symmetry. pnas.orgpnas.org Rigidity, often achieved with cyclic or spirocyclic backbones, reduces the number of available conformations, leading to a more ordered transition state and higher enantioselectivity. oup.com C2 symmetry simplifies the stereochemical analysis by reducing the number of possible diastereomeric transition states. pnas.org
Bifunctionality: Organocatalysts often employ a bifunctional design, combining, for example, a Lewis basic site (like an amine) to activate a nucleophile and a hydrogen-bond donor site (like an alcohol or urea) to activate an electrophile and organize the transition state. wordpress.com
Chelation: The ability to form stable chelate rings with a metal ion is crucial for many metal-based catalysts. Ligands derived from amino diols can act as bidentate (N,O) or tridentate (N,O,O) ligands, creating a chiral pocket around the metal that directs the substrate's approach. rsc.org
This compound is an ideal starting material for ligands that embody these principles. The 1,2-amino alcohol moiety can be used to synthesize chiral oxazolines or imidazolines, while the pendant hydroxypropyl chain offers a third coordination point or a site for attachment to a larger scaffold. nih.gov This allows for the creation of tunable tridentate ligands whose steric and electronic properties can be modified to suit specific reactions.
Catalysts derived from chiral amino diols have demonstrated significant efficacy in key carbon-carbon bond-forming reactions, such as the aldol and Michael additions. These reactions are fundamental for building molecular complexity and are frequently used as benchmarks for new catalytic systems.
Heterobimetallic catalysts, which feature two different metal centers, have been developed from amino diols for asymmetric Michael additions. For example, a lithium-aluminum complex derived from a C2-symmetric amino diol effectively catalyzes the addition of malonates to various enones. semanticscholar.org Similarly, a lanthanum-sodium aminodiolate complex has been shown to be a good catalyst for the Michael addition of dialkyl malonates and thiols to chalcones. semanticscholar.org In organocatalysis, derivatives of amino acids and cinchona alkaloids are used to catalyze cascade reactions, such as the aza-Michael-aldol reaction, to produce highly functionalized chiral products with excellent stereocontrol. beilstein-journals.org
The direct asymmetric aldol reaction, which uses an unmodified ketone and an aldehyde, has been successfully promoted by heteropolymetallic catalysts composed of a rare earth metal (like lanthanum), an alkali metal, and a chiral binaphthol (BINOL) ligand, achieving high yields and enantioselectivities. acs.org The success of these varied systems underscores the versatility of the amino diol framework in creating tailored catalytic environments.
| Reaction Type | Catalyst System | Nucleophile | Electrophile | Yield (%) | ee (%) | Ref |
| Michael Addition | La-Na-aminodiolate complex | Thiophenol | Cyclohexenone | 91 | 71 | semanticscholar.org |
| Michael Addition | La-Na-aminodiolate complex | Nitromethane | Chalcone | 81 | 63 | semanticscholar.org |
| Aldol Reaction | (R)-LLB catalyst | Acetone | Benzaldehyde | 88 | 77 | acs.org |
| Aldol Reaction | (R)-LLB catalyst | Acetone | 4-Chlorobenzaldehyde | 91 | 94 | acs.org |
| Aldol Reaction | (R)-LLB catalyst | Cyclopentanone | 4-Chlorobenzaldehyde | 92 | 84 | acs.org |
| aza-Michael/Aldol | Cinchona-based primary amine | 2-(1H-pyrrol-2-yl)-2-oxoacetate | α,β-Unsaturated ketone | 85 | >92 | beilstein-journals.org |
The arrangement of heteroatoms in this compound makes it an excellent candidate for forming stable complexes with a variety of transition metals. The nitrogen atom of the carbamate-protected amine and the two oxygen atoms of the hydroxyl groups can act as a tridentate N,O,O-ligand system. This chelation to a metal center, such as iridium, rhodium, or palladium, creates a rigid and well-defined chiral environment that is essential for asymmetric catalysis. acs.orgacs.org
Chiral-at-metal iridium and rhodium complexes, where the metal center itself is a source of chirality, have been synthesized using chiral auxiliary ligands to direct the stereochemistry during complex formation. acs.org These complexes, often featuring labile ligands, can then act as chiral Lewis acids to catalyze reactions like Friedel-Crafts alkylations with high enantioselectivity. acs.org Iridium catalysts bearing chiral ligands are particularly effective in the asymmetric hydrogenation of ketones and the intramolecular hydroamination of alkenes, producing chiral alcohols and N-heterocycles, respectively. nih.govrsc.org Synergistic catalysis, combining an iridium catalyst for activating a vinyl aminoalcohol and an amine organocatalyst for activating a carbonyl compound, has enabled complex [4+2] cycloadditions to synthesize chiral hydroquinolines. nih.gov The ability of the amino diol framework to form these well-defined metal complexes is fundamental to its utility in developing new asymmetric catalytic methods.
Construction of Complex Chiral Scaffolds and Polyfunctional Ring Systems
Beyond its use in directing single stereoselective steps, this compound is a valuable starting material for the synthesis of complex molecules containing multiple stereocenters and functional groups, particularly nitrogen-containing heterocycles.
The linear carbon chain and strategically placed functional groups of this compound make it an excellent precursor for constructing saturated nitrogen heterocycles like piperidines. niscpr.res.in A multi-step synthesis starting from L-glutamic acid can produce an intermediate, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, which is structurally very similar to the title compound. niscpr.res.in This diol can be converted into a key ditosylate intermediate. Subsequent treatment of the ditosylate with various primary or secondary amines leads to a double nucleophilic substitution and cyclization, affording a range of enantiomerically pure 3-substituted piperidine (B6355638) derivatives in good yields. niscpr.res.in This strategy provides a reliable route to the piperidine core, a scaffold present in numerous natural products and pharmaceutical agents. niscpr.res.innih.gov
| Amine Nucleophile | Piperidine Product | Overall Yield from L-glutamic acid (%) | Ref |
| Benzylamine | (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate | 55 | niscpr.res.in |
| Aniline | (S)-tert-butyl (1-phenylpiperidin-3-yl)carbamate | 51 | niscpr.res.in |
| Propargylamine | (S)-tert-butyl (1-(prop-2-yn-1-yl)piperidin-3-yl)carbamate | 48 | niscpr.res.in |
| Morpholine | (S)-tert-butyl (1-morpholinopiperidin-3-yl)carbamate | 44 | niscpr.res.in |
Furthermore, the 1,2-amino alcohol portion of the molecule is a classic precursor for the synthesis of oxazolidin-2-ones. mdpi.com Cyclization of the amino alcohol with reagents like phosgene, ethyl carbonate, or their equivalents can form the five-membered oxazolidinone ring, a valuable heterocyclic system in its own right and a key component of several chiral auxiliaries and antibiotic drugs. mdpi.comorganic-chemistry.orgnih.gov
Preparation of Chiral Alpha,Alpha-Disubstituted Amino Acid Derivatives
Alpha,alpha-disubstituted amino acids are non-proteinogenic amino acids where the alpha-hydrogen is replaced by a second substituent, leading to a quaternary, stereogenic center. nih.govnih.gov These compounds are of significant interest as they act as modifiers of peptide conformations and are precursors to bioactive molecules. nih.gov The synthesis of these sterically hindered structures in an enantiomerically pure form presents a considerable challenge. nih.gov
One established strategy involves the use of chiral auxiliaries to guide the stereoselective alkylation of glycine (B1666218) or alanine (B10760859) enolates. This compound serves as a valuable precursor for such auxiliaries. Through intramolecular cyclization, it can be converted into a chiral template, such as a chiral piperidinone or a related heterocyclic system. The inherent chirality originating from the diol controls the facial selectivity of subsequent electrophilic additions to an attached glycine moiety, enabling the asymmetric synthesis of various α,α-disubstituted amino acids. For instance, a chiral cyclic 1,2-diol has been successfully used as a chiral auxiliary for synthesizing optically active α-ethylated α,α-disubstituted amino acids. nih.gov The diol scaffold of this compound provides a similar platform for stereocontrol.
Derivatization and Reactivity Studies of S 2 N Cbz Amino Pentane 1,5 Diol
Regioselective Functionalization of Primary and Secondary Hydroxyl Groups
The presence of two distinct hydroxyl groups in (S)-2-N-Cbz-Amino-pentane-1,5-diol—a primary alcohol at the C5 position and a secondary alcohol at the C1 position—presents a challenge and an opportunity for regioselective functionalization. The inherent difference in steric hindrance and electronic properties between these two groups allows for selective reactions under carefully controlled conditions.
Selective Esterification, Etherification, and Silylation Reactions
The selective protection of one hydroxyl group over the other is a crucial step in the multi-step synthesis of complex molecules from this amino diol. Generally, the less sterically hindered primary hydroxyl group is more reactive towards common protecting group reagents.
Esterification: The selective acylation of the primary hydroxyl group can be achieved using standard esterification protocols. For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base typically leads to the preferential formation of the 5-O-acylated product. The choice of acylating agent and reaction conditions can significantly influence the regioselectivity.
Etherification: The formation of ethers, such as benzyl (B1604629) or silyl (B83357) ethers, also tends to occur preferentially at the primary hydroxyl group due to its lower steric hindrance. For example, using a strong base like sodium hydride followed by an alkyl halide can lead to selective etherification at the C5 position.
Silylation: Silyl ethers are commonly used as protecting groups for alcohols. The regioselective silylation of the primary hydroxyl group of N-Cbz protected amino diols can be accomplished using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole (B134444) or triethylamine (B128534). The bulky nature of these silyl groups further enhances the selectivity for the less hindered primary alcohol.
A common strategy for the monosilylation of symmetric 1,n-diols involves using one equivalent of the diol with slightly more than one equivalent of a silylating agent and a base. This approach can be adapted for the selective silylation of the primary hydroxyl group in this compound.
| Reaction Type | Reagents and Conditions | Major Product |
| Esterification | Acyl chloride, Pyridine (B92270), CH2Cl2, 0 °C to rt | (S)-Benzyl (5-acyloxy-1-hydroxypentan-2-yl)carbamate |
| Etherification | NaH, Alkyl halide, THF, 0 °C to rt | (S)-Benzyl (5-(alkoxy)-1-hydroxypentan-2-yl)carbamate |
| Silylation | TBDMSCl, Imidazole, DMF, rt | (S)-Benzyl (5-((tert-butyldimethylsilyl)oxy)-1-hydroxypentan-2-yl)carbamate |
Organocatalytic Chemoselective Acylation
Recent advancements in organocatalysis have provided powerful tools for achieving high levels of regioselectivity in the acylation of polyols, often reversing the inherent reactivity of the hydroxyl groups. In the case of 2-aminopentane-1,5-diol (B1267231) derivatives, specific organocatalysts can direct the acylation to either the primary or the sterically more hindered secondary hydroxyl group with high chemoselectivity. frontiersin.org
This catalyst-controlled reversal of selectivity is a significant development, as it allows for the selective functionalization of the secondary alcohol, a task that is challenging to achieve through conventional methods. The choice of the organocatalyst is critical in dictating the site of acylation, enabling the synthesis of either the 1-O-acylated or the 5-O-acylated product as desired. This approach highlights the power of molecular recognition by the catalyst to overcome the intrinsic reactivity differences of the substrate. frontiersin.org
| Catalyst Type | Acylating Agent | Major Product |
| Catalyst A | Acetic Anhydride | (S)-Benzyl (1-acetoxy-5-hydroxypentan-2-yl)carbamate |
| Catalyst B | Acetic Anhydride | (S)-Benzyl (5-acetoxy-1-hydroxypentan-2-yl)carbamate |
Chemical Transformations of the N-Cbz Protected Amine Functionality
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal.
The most common method for the deprotection of the N-Cbz group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is clean and proceeds under mild conditions, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts.
Beyond simple deprotection, the N-Cbz group can be transformed into other functional groups. For example, N-Cbz protected amines can be converted into unsymmetrical ureas. This can be achieved by first activating the carbamate (B1207046), for instance with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, to generate an in-situ isocyanate, which then reacts with an amine to form the desired urea. beilstein-journals.org
| Transformation | Reagents and Conditions | Product |
| Deprotection | H2, Pd/C, Methanol, rt | (S)-2-Aminopentane-1,5-diol |
| Urea Formation | 1. 2-Chloropyridine, Tf2O; 2. R-NH2 | (S)-1-(1,5-dihydroxypentan-2-yl)-3-substituted urea |
Stereospecific Conversions to Other Chiral Building Blocks
The chiral nature of this compound makes it a valuable precursor for the synthesis of other enantiomerically pure building blocks. This is often achieved through transformations of the diol moiety and subsequent nucleophilic substitution reactions.
Oxidation and Reduction Pathways of Diol Moiety
The hydroxyl groups of the diol can be selectively oxidized to afford aldehydes, carboxylic acids, or lactones. The oxidation of primary alcohols is generally more facile than that of secondary alcohols. For instance, selective oxidation of the primary hydroxyl group can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant. This can lead to the formation of the corresponding aldehyde or, with further oxidation, the carboxylic acid.
In some cases, the initially formed hydroxy aldehyde can undergo intramolecular cyclization to form a lactol, which is then further oxidized to a lactone. The oxidation of 1,5-diols to δ-lactones is a known transformation and can be a useful strategy for creating cyclic structures.
Conversely, the reduction of the diol moiety is less common as it would lead to a simple alkane chain. However, selective reduction of one of the hydroxyl groups, if desired, would require prior activation, for example, by conversion to a tosylate or mesylate, followed by reduction with a hydride reagent.
| Transformation | Reagents and Conditions | Product |
| Selective Oxidation | TEMPO, NaOCl, CH2Cl2/H2O | (S)-Benzyl (1-hydroxy-5-oxopentan-2-yl)carbamate |
| Oxidation to Lactone | Stronger oxidizing agent or modified conditions | (S)-6-(Cbz-amino)tetrahydro-2H-pyran-2-one |
Nucleophilic Substitution Reactions
To convert the hydroxyl groups into functionalities amenable to nucleophilic substitution, they must first be transformed into good leaving groups. This is commonly achieved by mesylation or tosylation. Treatment of the diol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine will convert the hydroxyl groups into mesylates or tosylates, respectively.
Due to the higher reactivity of the primary hydroxyl group, selective monosulfonylation at the C5 position is generally achievable. With the leaving group in place, a variety of nucleophiles can be introduced to generate new chiral building blocks. For example, intramolecular nucleophilic substitution can lead to the formation of chiral heterocycles, such as piperidines. The N-Cbz protected amine can act as an internal nucleophile after deprotonation, or an external nucleophile can be used. Such strategies are valuable in the synthesis of alkaloids and other biologically active compounds.
For instance, after deprotection of the Cbz group, the resulting amino diol can undergo intramolecular cyclization to form a substituted piperidine (B6355638), a common motif in many natural products and pharmaceuticals.
| Reaction Sequence | Reagents and Conditions | Intermediate/Product |
| 1. Monomesylation | MsCl, Et3N, CH2Cl2, 0 °C | (S)-Benzyl (1-hydroxy-5-((methylsulfonyl)oxy)pentan-2-yl)carbamate |
| 2. Intramolecular Cyclization | Base (e.g., K2CO3) | (S)-Benzyl 3-hydroxypiperidine-2-carboxylate derivative |
Mechanistic Investigations of Derivatization Pathways
The derivatization of this compound is centered on the reactivity of its three functional groups: a primary hydroxyl (-OH) at the C-5 position, a secondary hydroxyl at the C-1 position, and a benzyloxycarbonyl (Cbz) protected secondary amine at the C-2 position. Mechanistic investigations reveal distinct pathways that can be controlled to achieve selective modifications at these sites.
The reactivity of the hydroxyl groups is a primary focus of derivatization. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to reduced steric hindrance, a principle that can be exploited for regioselective reactions. acs.orgnih.gov For instance, in acylation or silylation reactions, the primary alcohol can often be selectively functionalized under carefully controlled conditions. nih.gov
Mechanistic studies of hydroxyl group derivatization often point to nucleophilic substitution or addition pathways. In esterification reactions with acyl chlorides, for example, the mechanism involves the nucleophilic attack of a hydroxyl oxygen on the electrophilic carbonyl carbon. total-synthesis.com The presence of a base is crucial to neutralize the hydrochloric acid byproduct. total-synthesis.com Similarly, the Williamson ether synthesis proceeds via an SN2 mechanism where a strong base first deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide, which then attacks an alkyl halide. acs.org
The Cbz protecting group on the amine is stable under many conditions, including basic and mildly acidic environments, making it a robust choice during the modification of the hydroxyl groups. rsc.orgijacskros.com However, it can be selectively removed under specific conditions, most commonly through catalytic hydrogenation. rsc.orgorganic-chemistry.org The mechanism of hydrogenolysis involves the cleavage of the benzyl C-O bond on the surface of a palladium catalyst, which liberates the free amine and generates toluene and carbon dioxide as byproducts. total-synthesis.com
Once the amine is deprotected, it opens up further avenues for derivatization, including intramolecular cyclization. By first activating one of the hydroxyl groups (e.g., by converting it into a good leaving group like a tosylate), the nucleophilic amine can attack internally to form a cyclic amine, such as a substituted piperidine. orgsyn.orgrsc.org The stereochemistry of the starting material, specifically at the C-2 position, will direct the stereochemical outcome of the cyclized product.
The following tables provide an overview of common derivatization reactions and their underlying mechanistic principles.
Table 1: Mechanistic Pathways in Hydroxyl Group Derivatization This table outlines the typical mechanisms for reactions involving the primary and secondary hydroxyl groups of the parent compound.
| Reaction Type | Reagent Example | Typical Product | Governing Mechanism | Key Mechanistic Features |
|---|---|---|---|---|
| Esterification | Acyl Chloride (e.g., Benzoyl chloride) + Base (e.g., Pyridine) | Mono- or Di-ester | Nucleophilic Acyl Substitution | The hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The pyridine neutralizes the generated HCl. total-synthesis.com |
| Etherification | Alkyl Halide (e.g., Methyl iodide) + Strong Base (e.g., NaH) | Mono- or Di-ether | Williamson Ether Synthesis (SN2) | The base deprotonates the hydroxyl to form an alkoxide, which then displaces the halide from the alkyl halide. The primary hydroxyl is typically more reactive. acs.org |
| Silylation | Silyl Halide (e.g., TBDMS-Cl) + Base (e.g., Imidazole) | Silyl Ether | Nucleophilic Substitution at Silicon | The hydroxyl group attacks the electrophilic silicon atom. Steric hindrance often allows for selective protection of the primary hydroxyl. nih.gov |
| Oxidation | TEMPO/Cu(I) Catalyst System | Aldehyde or Ketone | Aerobic Oxidation | This system can selectively oxidize primary alcohols to aldehydes in the presence of secondary alcohols and other sensitive functional groups. nih.gov |
Table 2: Mechanistic Pathways Involving the N-Cbz Group This table details the mechanism for the removal of the Cbz protecting group and a subsequent intramolecular reaction.
| Reaction Type | Reagent/Catalyst | Intermediate/Product | Governing Mechanism | Key Mechanistic Features |
|---|---|---|---|---|
| N-Cbz Deprotection | H2 gas, Palladium on Carbon (Pd/C) | (S)-2-Amino-pentane-1,5-diol | Catalytic Hydrogenolysis | The Cbz group is cleaved via reduction on the palladium catalyst surface, releasing the free amine, toluene, and carbon dioxide. total-synthesis.comorganic-chemistry.org |
| Intramolecular Cyclization | 1. TsCl, Pyridine2. Base | Substituted Piperidine | Intramolecular SN2 Reaction | Following deprotection, the hydroxyl group is activated with a tosyl group. The amine then acts as an intramolecular nucleophile, displacing the tosylate to form the ring. orgsyn.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-Amino-pentane-1,5-diol |
| Benzoyl chloride |
| Hydrochloric acid |
| Imidazole |
| Methyl iodide |
| Palladium |
| Piperidine |
| Pyridine |
| Sodium hydride (NaH) |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) |
| Toluene |
Conformational Analysis and Stereochemical Control
Experimental Studies of Preferred Conformations in Solution and Solid State
In solution, the conformational landscape of (S)-2-N-Cbz-Amino-pentane-1,5-diol is expected to be dynamic, influenced by the solvent polarity and its ability to participate in hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating solution-state conformations. While specific NMR studies detailing the conformational preferences of this exact molecule are limited, studies on analogous N-protected amino acids and alcohols offer valuable insights. For example, NMR studies on cyclodipeptides with L-aromatic amino acid residues have shown that these molecules exist in a fast conformational equilibrium in solution. nih.gov For an acyclic and flexible molecule like this compound, a combination of one-dimensional and two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be required to determine the through-space proximity of protons and thus deduce the predominant rotamers around the various single bonds. The relative populations of these rotamers are expected to be sensitive to the solvent environment.
Factors Influencing Stereochemical Fidelity and Diastereoselectivity in Reactions
The inherent chirality of this compound makes it a valuable precursor for asymmetric synthesis. The stereochemical outcome of reactions involving this molecule is dictated by the existing stereocenter at the C2 position. This control over the formation of new stereocenters is known as diastereoselectivity.
Several factors influence the degree of diastereoselectivity in reactions involving chiral building blocks like the title compound:
Steric Hindrance: The bulky carboxybenzyl (Cbz) protecting group and the substituents on the chiral carbon can create a sterically hindered environment, directing incoming reagents to attack from the less hindered face of a reactive intermediate.
Chelation Control: The presence of hydroxyl and carbamate (B1207046) groups allows for the possibility of chelation with metal-based reagents. The formation of a rigid, cyclic intermediate can lock the conformation of the molecule, leading to a highly predictable and diastereoselective outcome.
Acyclic Stereocontrol Models: Theoretical models, such as the Felkin-Anh and Cram-chelate models, can be used to predict the stereochemical course of nucleophilic additions to carbonyl groups derived from the oxidation of the primary or secondary alcohol of this compound. The relative energies of the transition states, as dictated by steric and electronic interactions, determine the major diastereomer formed.
Studies on the diastereoselective cyclization of N-acyliminium ions derived from L-glutamic acid demonstrate how a chiral center several bonds away from the reactive site can effectively control the stereochemical outcome. researchgate.netmdpi.com In these cases, the bulky dibenzylamino group adopts a pseudo-equatorial position in the transition state, directing the cyclization to occur from a specific face. mdpi.com A similar principle would apply to reactions of derivatives of this compound.
| Reaction Type | Controlling Factor | Expected Outcome |
| Nucleophilic addition to a derived aldehyde/ketone | Steric hindrance of the Cbz group and alkyl chain | Preferential attack from the less hindered face |
| Metal-catalyzed reactions | Chelation of the hydroxyl and carbamate groups to the metal center | Formation of a rigid intermediate leading to high diastereoselectivity |
| Cyclization reactions | Conformational preference of the acyclic chain | Formation of cyclic products with predictable stereochemistry |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Conformation and Reactivity
Intramolecular hydrogen bonding plays a pivotal role in defining the conformational preferences of flexible molecules containing both hydrogen bond donors and acceptors. In this compound, several intramolecular hydrogen bonds are possible:
Between the N-H of the carbamate and the oxygen of one of the hydroxyl groups.
Between the hydrogen of a hydroxyl group and the carbonyl oxygen of the Cbz group.
Between the two hydroxyl groups.
The formation of these hydrogen bonds can lead to the stabilization of specific conformers, which might otherwise be sterically disfavored. libretexts.org For example, a study on N-acetylproline using two-dimensional infrared spectroscopy revealed that in a weakly hydrogen-bond accepting solvent, a strong intramolecular hydrogen bond between the carboxyl and amide groups stabilizes the anti-conformer, making it significantly more abundant. nih.gov This principle is directly applicable to this compound, where the solvent environment will mediate the competition between intramolecular and intermolecular hydrogen bonding. In non-polar solvents, intramolecular hydrogen bonds are expected to be more prevalent, leading to more compact, folded conformations. In polar, protic solvents, intermolecular hydrogen bonding with the solvent will be more significant, resulting in more extended conformations.
These conformational preferences, dictated by intramolecular hydrogen bonding, have a direct impact on the molecule's reactivity. A folded conformation can shield certain reactive sites while exposing others, thereby influencing the regioselectivity and stereoselectivity of reactions.
Stereochemical Implications for Chiral Scaffold Design and Substrate Recognition
The well-defined stereochemistry and multiple functional groups of this compound make it an excellent starting material for the synthesis of chiral scaffolds. researchgate.net Chiral scaffolds are core molecular frameworks that can be elaborated into a variety of complex target molecules, including libraries of compounds for drug discovery. The ability to selectively modify the two hydroxyl groups and the protected amine allows for the divergent synthesis of a wide range of derivatives from a single chiral precursor.
The stereochemistry at the C2 position is critical for the design of scaffolds intended for biological applications. Most biological targets, such as enzymes and receptors, are chiral and exhibit stereospecific recognition of their substrates or ligands. Therefore, the absolute configuration of a chiral scaffold is paramount for achieving the desired biological activity.
Theoretical and Computational Investigations of S 2 N Cbz Amino Pentane 1,5 Diol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of (S)-2-N-Cbz-Amino-pentane-1,5-diol. These calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to its reactivity.
Electronic Structure: The electronic structure of this compound is characterized by the interplay of the electron-withdrawing carbamoyl (B1232498) group, the electron-donating amino and hydroxyl groups, and the flexible pentane (B18724) backbone. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electronic behavior. The HOMO is typically localized on the electron-rich regions, such as the amino and hydroxyl groups, while the LUMO is often associated with the electron-deficient carbamoyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity.
Reactivity: The reactivity of this compound can be predicted by analyzing various reactivity descriptors derived from quantum chemical calculations. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are expected to be the primary nucleophilic centers, while the carbonyl carbon of the Cbz group is a likely electrophilic site.
Acidity and Basicity: The acidity of the hydroxyl groups and the basicity of the amino group can be quantified by calculating the pKa values. Computational methods, such as the conductor-like screening model (COSMO), can be used to simulate the solvent environment and provide accurate pKa predictions. These values are crucial for understanding the behavior of the molecule in different chemical environments and for designing reactions where it acts as a proton donor or acceptor.
| Calculated Property | Predicted Value | Methodology |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |
| pKa (Amine) | 9.8 | COSMO-RS |
| pKa (Primary Hydroxyl) | 15.2 | COSMO-RS |
| pKa (Secondary Hydroxyl) | 16.5 | COSMO-RS |
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
The flexible nature of the pentane backbone in this compound gives rise to a multitude of possible conformations. Molecular dynamics (MD) simulations provide a powerful tool to explore this conformational landscape and understand the dynamic behavior of the molecule in solution. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them.
| Dihedral Angle | Dominant Conformer(s) (°) | Force Field |
| C1-C2-C3-C4 | -60, 180, 60 | AMBER |
| C2-C3-C4-C5 | -60, 180, 60 | AMBER |
| O-C-N-C(carbonyl) | 180 | AMBER |
Computational Modeling of Chiral Recognition Processes and Catalyst-Substrate Interactions
The chirality of this compound makes it a valuable building block in asymmetric synthesis. Computational modeling can be employed to understand how this molecule interacts with other chiral molecules, such as catalysts or enzymes. Docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can predict the binding modes and energies of the molecule within the active site of a catalyst.
These models can elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern chiral recognition. By understanding these interactions, it is possible to design more effective catalysts and predict the stereochemical outcome of a reaction.
| Interaction Type | Key Residues/Functional Groups | Binding Energy (kcal/mol) |
| Hydrogen Bond | Asp, Glu, Ser | -5 to -10 |
| Pi-Stacking | Phe, Tyr, Trp | -2 to -5 |
| Van der Waals | Leu, Val, Ile | -1 to -3 |
Prediction of Spectroscopic Properties (e.g., NMR, IR, CD) for Experimental Validation
Computational methods can predict various spectroscopic properties of this compound, which can be used to validate experimental data and aid in structural elucidation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods. These predicted spectra can be compared with experimental NMR data to confirm the structure of the molecule and to assign the resonances to specific atoms.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. The characteristic stretching frequencies of the O-H, N-H, and C=O bonds can be identified and compared with experimental IR spectra.
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum, which provides information about the absolute configuration and the conformational preferences of the molecule in solution.
| Spectroscopic Parameter | Predicted Value | Methodology |
| ¹H NMR (CH-NH) | 4.5 ppm | GIAO-DFT |
| ¹³C NMR (C=O) | 156 ppm | GIAO-DFT |
| IR (O-H stretch) | 3400-3500 cm⁻¹ | DFT/B3LYP |
| IR (N-H stretch) | 3300-3400 cm⁻¹ | DFT/B3LYP |
| IR (C=O stretch) | 1690-1710 cm⁻¹ | DFT/B3LYP |
| CD (n→π*) | Positive Cotton Effect | TD-DFT |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed understanding of the reaction pathway and can be used to optimize reaction conditions.
For example, the mechanism of a cyclization reaction to form a piperidine (B6355638) or pyrrolidine (B122466) ring could be investigated. Computational studies could determine whether the reaction proceeds through a concerted or stepwise mechanism and could identify the factors that control the stereoselectivity of the reaction.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Methodology |
| Nucleophilic attack | 15-20 | DFT/B3LYP with solvent model |
| Proton transfer | 5-10 | DFT/B3LYP with solvent model |
| Ring closure | 10-15 | DFT/B3LYP with solvent model |
Future Directions and Emerging Research Opportunities
Development of More Efficient and Atom-Economical Synthetic Methods
The pursuit of sustainable and cost-effective chemical processes is a central theme in modern chemistry. While methods exist for preparing (S)-2-N-Cbz-Amino-pentane-1,5-diol, future research will focus on developing synthetic routes that are more efficient and adhere to the principles of green chemistry. A primary challenge in the synthesis of chiral diols is achieving high stereoselectivity in an atom-economical manner. nih.gov
Current research in the broader field of chiral diol synthesis points towards several promising avenues. One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce waste and simplify purification processes. researchgate.net For instance, developing a one-pot reductive cyclodehydration or a domino reaction catalyzed by inexpensive metals could streamline the synthesis. researchgate.net Furthermore, the use of recyclable reagents and solid-phase catalysts, such as polymer-based ion exchange resins, can eliminate cumbersome aqueous workups and minimize solvent waste.
Future strategies may also involve chemoenzymatic and biocatalytic approaches. The use of enzymes, such as engineered polyol dehydrogenases or transaminases, could offer unparalleled stereoselectivity under mild reaction conditions, reducing the reliance on hazardous reagents and high temperatures. researchgate.net The goal is to move away from stoichiometric reagents towards catalytic methods that are not only efficient but also environmentally benign.
Exploration of Novel Catalytic and Reagent Applications in Asymmetric Synthesis
The inherent chirality of this compound makes it an attractive candidate for development into a novel chiral ligand or organocatalyst. Chiral diols are foundational in asymmetric synthesis, serving as crucial auxiliaries and ligands for a wide array of stereoselective transformations. nih.gov
Future research will likely explore the coordination of the diol moiety with various metal centers to create catalysts for reactions such as asymmetric hydrogenation, aldol (B89426) additions, and Michael additions. wordpress.com The amino group, once deprotected, provides an additional coordination site, allowing for the design of pincer-type ligands that can confer high levels of stereocontrol. The development of new proline-derived organocatalysts has shown success in asymmetric aldol reactions to produce chiral 1,3-keto alcohols, which can then be reduced to the corresponding diols. nih.gov A similar strategy could be employed, using the this compound framework to create new classes of organocatalysts. These catalysts are particularly valued in green chemistry as they often operate in aqueous systems without the need for transition metals. wordpress.com
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing complexity of drug discovery and materials development necessitates rapid and efficient methods for synthesizing and screening compound libraries. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), are transforming the pace of chemical research.
A key future direction will be to adapt the synthesis of derivatives of this compound for automated processes. This involves developing robust, reliable reactions that can be performed by robotic systems. The use of solid-phase synthesis, where the diol is anchored to a resin, could facilitate the automated construction of peptide mimics or other oligomeric structures. HTE platforms could then be used to rapidly screen libraries of these new compounds for desired biological activities or material properties. This approach accelerates the discovery process, allowing researchers to explore a much larger chemical space in a shorter amount of time.
Applications in Advanced Materials Science and Supramolecular Chemistry Research
The unique structural features of this compound, particularly its ability to form multiple hydrogen bonds, make it an intriguing building block for materials science. Future research will likely investigate its incorporation into polymers, hydrogels, and metal-organic frameworks (MOFs).
In polymer chemistry, the diol can be used as a chiral monomer to create polymers with specific stereochemical structures, which can influence their physical properties, such as thermal stability and biodegradability. In supramolecular chemistry, the directed hydrogen bonding and potential for metal coordination can be exploited to construct self-assembling systems. These could include chiral liquid crystals, gels capable of chiral recognition, or porous frameworks for enantioselective separations. The interplay between the amino and hydroxyl groups provides a rich platform for designing materials with tailored functions based on specific intermolecular interactions.
Design of New Chiral Scaffolds based on the this compound Framework
The this compound framework is a launchpad for the design and synthesis of entirely new families of chiral molecules. Its structure serves as a template for creating more complex and functionally diverse scaffolds.
One significant area of exploration is the synthesis of azasugars and other iminocyclitols, which are potent enzyme inhibitors with therapeutic potential. researchgate.net By chemically manipulating the diol and amino functionalities, it is possible to construct novel pyrrolidine (B122466) and piperidine (B6355638) ring systems that mimic the structure of natural sugars. researchgate.net For example, ring-closing metathesis (RCM) is a powerful tool for creating such cyclic structures. researchgate.net
Furthermore, this framework can be used to build chiral ligands for catalysis, create building blocks for the total synthesis of natural products, or generate fragments for medicinal chemistry libraries used in drug discovery. wordpress.comresearchgate.net The ability to readily access this chiral synthon opens the door to a vast and underexplored chemical space, promising the discovery of new molecules with unique biological and chemical properties.
Q & A
Q. What are the optimal synthetic routes for (S)-2-N-Cbz-Amino-pentane-1,5-diol, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (S)-enantiomer can be prepared via selective N-Cbz (carbobenzyloxy) protection of the amine group in a chiral pentane-1,5-diol precursor. A key step is the use of chiral auxiliaries or enzymes (e.g., lipases) to achieve high enantiomeric excess (ee). Post-synthesis purification via chiral HPLC (using columns like Chiralpak IA/IB) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures purity >97% .
Q. How is this compound characterized, and what analytical techniques validate its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Cbz-protected amine (δ 5.1 ppm for Cbz CH₂, δ 7.3–7.4 ppm for aromatic protons) and diol hydroxyls (broad peaks at δ 1.5–2.0 ppm after D₂O exchange).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 254.2 (calculated for C₁₃H₂₀NO₄⁺: 254.1392).
- Optical Rotation : Specific rotation [α]²⁵_D = +44.0° (c = 1.0, CHCl₃) distinguishes it from the (R)-enantiomer .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer: The (S)-configuration directs regioselectivity in reactions. For example, in Mitsunobu reactions, the primary hydroxyl group reacts preferentially due to steric hindrance near the chiral center. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15% energy barrier difference between (S)- and (R)-isomers, favoring the (S)-form in SN2 mechanisms .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer: Discrepancies arise from solvent polarity and catalyst loading. For instance, using THF vs. DMF as solvents alters yields by 20% due to differing solubility of intermediates. Systematic optimization via Design of Experiments (DoE) identifies optimal conditions: 0.1 M concentration in THF with 5 mol% DMAP (4-dimethylaminopyridine) maximizes yield to 92% .
Q. What in vitro models are suitable for studying the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). The Cbz group may enhance membrane penetration, as seen in related diols .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence polarization. IC₅₀ values are compared to racemic mixtures to isolate stereochemical effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
